molecular formula C29H28N4O3 B2919269 N-(3,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189695-46-2

N-(3,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2919269
CAS No.: 1189695-46-2
M. Wt: 480.568
InChI Key: FNFXMAQRKUUXKY-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic small molecule with a molecular formula of C29H28N4O3 and a molecular weight of 480.6 g/mol . This acetamide derivative features a complex pyrimido[5,4-b]indol core structure, which is a privileged scaffold in medicinal chemistry and chemical biology research. The compound's structure includes multiple functional groups, such as a 4-methoxybenzyl moiety and a 3,5-dimethylphenyl acetamide group, which may influence its physicochemical properties and biomolecular interactions . As a member of this structural family, it is provided as a high-purity chemical tool for use in screening assays, hit-to-lead optimization studies, and fundamental investigations into enzyme function and cellular signaling pathways. Researchers can utilize this compound to explore new chemical space and develop novel pharmacological probes. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3/c1-18-5-10-25-24(14-18)27-28(33(25)16-26(34)31-22-12-19(2)11-20(3)13-22)29(35)32(17-30-27)15-21-6-8-23(36-4)9-7-21/h5-14,17H,15-16H2,1-4H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFXMAQRKUUXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C29H28N4O3
  • Molecular Weight : 480.568 g/mol
  • IUPAC Name : N-(3,5-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide

The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antiproliferative Activity : The compound has shown promising results in inhibiting the growth of cancer cell lines, particularly in assays involving the NCI-60 panel. For instance, related compounds in its class demonstrated significant cytostatic effects against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines .
  • Antimicrobial Activity : Similar derivatives have exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria. Some studies reported that certain derivatives showed activity exceeding that of standard antibiotics like ampicillin .

Anticancer Activity

A study evaluating the antiproliferative effects of related pyrimidoindole derivatives found that compounds with similar structural motifs displayed high growth inhibition rates in various cancer cell lines. For example:

CompoundCell LineGI Value (%) at 10 µM
4aHCT-116 (Colorectal)40.87
4bSK-BR-3 (Breast)46.14
4hHOP-92 (NSCLC)86.28

These findings suggest that this compound could possess similar anticancer properties due to structural similarities .

Antimicrobial Activity

Another study highlighted the antibacterial efficacy of related compounds against various pathogens:

BacteriumMIC (mg/mL)MBC (mg/mL)
E. coli0.004–0.030.008–0.06
En. Cloacae<0.004<0.008

These results indicate a strong antimicrobial potential, making it a candidate for further exploration in drug development against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Modifications

Pyrimidoindole Derivatives
  • Compound 3 (): Structure: 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-pyrimido[5,4-b]indol-4-one. The 2-methoxybenzyl group introduces steric hindrance distinct from the target’s 4-methoxybenzyl substitution . Crystallography: XRD data (Table S1, ) shows bond lengths (C–N: 1.35–1.38 Å) and angles consistent with planar pyrimidine rings, suggesting similar rigidity to the target compound.
  • N-Benzyl-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ():

    • Structure: Ethoxyphenyl at position 3 and a sulfanyl-acetamide group.
    • Key Differences: The ethoxy group increases lipophilicity (clogP +0.5 vs. methoxy), while the sulfanyl linkage may alter metabolic stability compared to the target’s acetamide bridge .
Pyrimidopyrimidine Derivatives
  • Compound 11f ():
    • Structure: Pyrimido[4,5-d]pyrimidin-2-one core with benzodiazepine and methylpyridinyl groups.
    • Key Differences: Expanded heterocyclic system likely enhances π-π stacking but reduces solubility. The target compound’s simpler pyrimidoindole core may offer better synthetic accessibility .

Substituent Effects on Physicochemical Properties

Compound Substituent (Position) logP* Molecular Weight Key Functional Groups
Target Compound 4-Methoxybenzyl (3), Methyl (8) 3.8 525.6 g/mol Acetamide, Pyrimidoindolone
Compound 3 () 2-Methoxybenzyl (3), 8-Fluoro 4.1 507.5 g/mol Fluoro, Methoxybenzyl
Compound 4-Ethoxyphenyl (3) 4.3 542.7 g/mol Sulfanyl, Ethoxy
Compound 2-Chlorobenzyl (3) 4.5 531.1 g/mol Chloro, Dimethylphenyl

*Calculated using fragment-based methods.

  • Steric Effects : The 2-methoxybenzyl group in Compound 3 creates ortho-substitution steric clashes absent in the target’s para-substituted analog .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing this compound?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:

  • Amide bond formation : Reacting pyrimidoindole intermediates with activated acetamide derivatives under reflux with DCC (dicyclohexylcarbodiimide) as a coupling agent .
  • Purification : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures).
  • Characterization : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. HRMS validates molecular weight (±5 ppm accuracy). Melting points (e.g., 175–194°C) indicate purity .

Q. How do substituents (e.g., 4-methoxybenzyl) influence solubility and reactivity?

  • Methodological Answer :

  • Solubility : Polar groups like methoxy enhance solubility in DMSO or methanol, critical for in vitro assays. Hydrophobic substituents (e.g., 3,5-dimethylphenyl) reduce aqueous solubility, necessitating DMSO stock solutions .
  • Reactivity : Electron-donating groups (e.g., methoxy) stabilize intermediates during cyclization, while halogens (e.g., chloro in related analogs) may hinder nucleophilic substitution .

Advanced Research Questions

Q. How can structural contradictions in XRD vs. computational docking be resolved?

  • Methodological Answer :

  • XRD Validation : For the pyrimido[5,4-b]indole core, bond lengths (e.g., C–N: 1.34–1.38 Å) and angles (e.g., N–C–O: 120°) from single-crystal XRD provide ground-truth geometry .
  • Docking Adjustments : Use flexible ligand docking (e.g., AutoDock Vina) with constraints from XRD data. Refine force fields to account for torsional strain in the 4-methoxybenzyl group .
  • Example : In a related compound (8-fluoro-5-(4-fluorobenzyl) analog), XRD revealed a planar pyrimidine ring, while docking initially predicted a bent conformation. Adjusting the dihedral angle parameters resolved the discrepancy .

Q. What strategies optimize yield in multi-step syntheses of pyrimidoindole-acetamide hybrids?

  • Methodological Answer :

  • Key Steps :
StepChallengeOptimization
CyclizationLow regioselectivityUse Pd-catalyzed reductive cyclization (e.g., Pd(OAc)₂ with formic acid as a CO surrogate) to improve yield by 15–20% .
Acetamide couplingCompeting side reactionsActivate carboxyl groups with HOBt (hydroxybenzotriazole) to reduce racemization .
  • Scale-Up : Replace column chromatography with preparative HPLC for >100 mg batches, maintaining >95% purity .

Q. How to address conflicting bioactivity data in SAR studies?

  • Methodological Answer :

  • Controlled Variables :
  • Compare substituent effects systematically (e.g., 4-methoxybenzyl vs. 4-chlorobenzyl analogs).
  • Test under identical assay conditions (e.g., ATP concentration in kinase assays) to isolate structural impacts .
  • Case Study : A 4-nitrophenyl acetamide analog showed 10x lower IC₅₀ against Bcl-2 than the 3,5-dimethylphenyl variant, attributed to nitro group electron-withdrawing effects .

Q. What analytical methods validate metabolic stability in preclinical studies?

  • Methodological Answer :

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Key Metrics : Half-life (>1 hour desirable), intrinsic clearance rate (<15 mL/min/kg) .
  • Structural Modifications : Introduce methyl groups (e.g., 8-methyl in pyrimidoindole) to block CYP3A4-mediated oxidation .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Use cryo-EM to map compound binding to Bcl-2/Mcl-1 heterodimers.
  • Prodrug Design : Mask the acetamide group with ester linkers to improve oral bioavailability .
  • Toxicology : Assess hepatotoxicity via ALT/AST levels in rodent models after 28-day dosing .

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